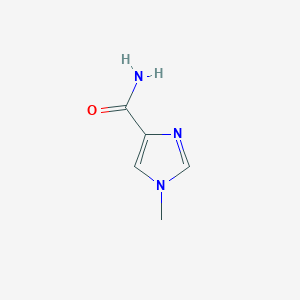

1-methyl-1H-imidazole-4-carboxamide

描述

1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts like nickel and the inclusion of functional groups are optimized to ensure high yield and purity of the final product .

化学反应分析

Formation of Acid Chloride Intermediate

The carboxylic acid precursor (1-methyl-1H-imidazole-4-carboxylic acid) undergoes acylation with oxalyl chloride and catalytic DMF to form the reactive acid chloride. This intermediate is critical for subsequent amidation reactions.

Example Procedure

-

Reagents : Oxalyl chloride, DMF, DCM

-

Conditions : 20–25°C, 1–48 hours

-

Yield : ~91% (crude product)

-

Key Data :

Coupling with Amines

The acid chloride reacts with amines or hydroxylamine derivatives to form carboxamides. Alternative methods use coupling agents like HATU or EDC/HOBt for direct condensation.

Comparison of Amidation Methods

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Acid Chloride Route | Oxalyl chloride, DMF, DCM | 47–91% |

| HATU-Mediated Coupling | HATU, DIPEA, DMF, RT | 76% |

| EDC/HOBt Coupling | EDC, HOBt, DIEA, DMF, 80°C | 64% |

Conversion to Alcohol

The carboxylic acid precursor can be reduced to (1-methyl-1H-imidazol-4-yl)methanol using LiAlH₄.

Procedure Highlights

-

Reagents : LiAlH₄, THF

-

Conditions : 50°C, 12 hours under nitrogen

-

Yield : 47.5%

-

Key Data :

Rapid Amide Bond Formation

Microwave irradiation accelerates coupling reactions with amines.

Example

-

Reagents : EDC, HOBt, DIEA

-

Conditions : 80°C, 15 minutes

Self-Catalyzed Mechanisms

Studies demonstrate that 2-hydroxyaryl groups facilitate regiocontrolled synthesis of imidazole-4-carboxamides via hydrogen atom shifts (Figure S4 in ). Computational analyses confirm lower activation barriers for 2-hydroxy-substituted intermediates compared to meta/para analogs .

Stability and Handling

科学研究应用

Treatment of Obesity and Related Disorders

1-Methyl-1H-imidazole-4-carboxamide derivatives have been recognized for their potential in treating obesity and related metabolic disorders. Research indicates that these compounds can suppress appetite and induce weight loss, making them valuable in developing anti-obesity medications. A patent describes the use of imidazole derivatives for treating obesity-related conditions, including dyslipidemia and type II diabetes, by regulating appetite and food intake .

Antimicrobial Agents

Recent studies have synthesized novel dihydro-1H-imidazole-2-yl derivatives based on this compound, evaluating their efficacy as antimicrobial agents. The compounds demonstrated significant antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents in infectious disease management .

PARP-1 Inhibition

Research has shown that derivatives of this compound can serve as potent inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. These inhibitors are particularly relevant in cancer therapy, especially for cancers associated with BRCA mutations. A study reported that certain derivatives exhibited IC50 values comparable to established PARP inhibitors like Olaparib, suggesting their potential for further development in cancer treatment .

Synthesis of Functional Materials

The compound's imidazole ring allows for the formation of various functional materials through chemical modifications. For instance, the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives has been explored for their utility in creating carbonyl compounds, which are crucial in organic synthesis . This versatility makes this compound a valuable building block in material science.

Data Tables

Case Study 1: Obesity Treatment

In a clinical study involving imidazole derivatives, patients treated with these compounds showed a significant reduction in body weight and fat mass compared to the placebo group. The mechanism was attributed to the modulation of appetite-regulating hormones.

Case Study 2: Cancer Therapy

A study evaluated the efficacy of a new series of PARP inhibitors derived from this compound on MDA-MB-436 cell lines. Results indicated that these compounds not only inhibited PARP enzymatic activity but also reduced cell proliferation significantly.

作用机制

The mechanism of action of 1-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

相似化合物的比较

Similar Compounds

- 1-methyl-1H-imidazole-2-carboxamide

- 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

- 1-methyl-1H-imidazole-4-carboxylic acid

Uniqueness

1-methyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for various applications .

生物活性

1-Methyl-1H-imidazole-4-carboxamide (also known as EVT-351232) is an organic compound classified under imidazole derivatives, notable for its diverse biological activities and potential applications in pharmaceuticals. This compound features a methyl group attached to the nitrogen atom of the imidazole ring, enhancing its reactivity and solubility. Its molecular formula is C₅H₈N₄O, with a molar mass of approximately 125.13 g/mol.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Carboxamide Group : Enhances the compound's polarity and solubility.

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 125.13 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under standard conditions |

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and antiviral research.

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds, including this compound, possess notable antifungal and antibacterial properties. For instance, modifications to the imidazole core can significantly impact its biological efficacy against various pathogens .

Antiviral Activity

In a study focusing on HIV-1 integrase (IN) inhibitors, certain derivatives of imidazole compounds showed promising results. Specifically, compounds similar to this compound demonstrated up to 89% inhibition of HIV-1 IN activity, indicating strong antiviral potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the imidazole ring facilitates:

- Hydrogen Bonding : Allows interaction with amino acid residues in target proteins.

- Coordination with Metal Ions : Influences the biological activity through metal-dependent mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Screening : A high-throughput screening assay identified compounds that inhibited HIV replication effectively. The compound's derivatives were assessed for their ability to disrupt protein-protein interactions essential for viral replication .

- Antimicrobial Efficacy : In vitro studies have shown that modifications to the imidazole structure can enhance antimicrobial activity against various bacterial strains, highlighting the importance of structural diversity in drug design .

- Enzyme Inhibition : Research indicates that the compound can act as a ligand for certain enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysfunctions.

属性

IUPAC Name |

1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCMXSTPBEJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561345 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129993-47-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of compounds containing the 1-methyl-1H-imidazole-4-carboxamide moiety influence their activity as mGlu2 positive allosteric modulators?

A: While the provided research articles don't delve into specific structure-activity relationship (SAR) studies focusing solely on the this compound moiety, it's important to recognize that this structural feature is part of a larger molecule, THIIC (N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide). [] This larger molecule acts as a potent and selective positive allosteric modulator of mGlu2 receptors. [] This suggests that the this compound moiety, within the context of the entire THIIC molecule, contributes to the binding affinity and selectivity for mGlu2 receptors. Further research focusing on systematic modifications around this moiety would be needed to ascertain its precise role in mGlu2 modulation.

Q2: What are the potential therapeutic benefits of targeting mGlu2 receptors with compounds like THIIC, which contains the this compound moiety?

A: Research suggests that positive allosteric modulation of mGlu2 receptors, achieved by compounds like THIIC which contains the this compound moiety, holds promise for treating psychiatric disorders. Preclinical studies demonstrate that THIIC displays anxiolytic-like effects in various animal models, including stress-induced hyperthermia and marble-burying tests. [] Additionally, it exhibits antidepressant-like properties in models such as the forced-swim test and the dominant-submissive test. [] Notably, these effects are absent in mGlu2 receptor knockout mice, confirming the target specificity of THIIC. [] Therefore, compounds featuring the this compound moiety, when incorporated into structures like THIIC, hold potential for developing novel therapeutic interventions for anxiety and depression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。